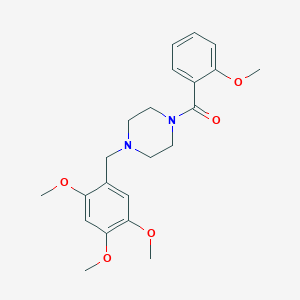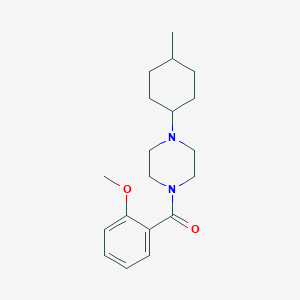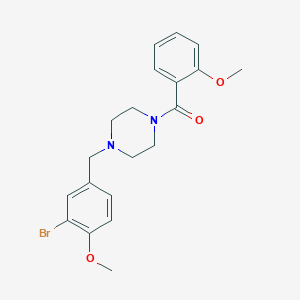![molecular formula C26H26N2O4 B247561 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells, as well as a potential decrease in the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone has a low toxicity profile and does not have any significant effects on normal cells. However, it has been found to have an inhibitory effect on the growth of cancer cells and to potentially improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. Additionally, its low toxicity profile and inhibitory effect on cancer cell growth make it a promising candidate for cancer research. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapies for cancer and neurological disorders. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity. Finally, studies could be conducted to investigate the potential side effects of this compound and to determine the optimal dosage for therapeutic use.
In conclusion, 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound may lead to the development of more effective therapies for cancer and neurological disorders.
Synthesemethoden
The synthesis method for 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone involves the reaction of 4-(phenoxyacetyl)piperazine with 4-bromobiphenyl in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield the final product. This method has been optimized for high yield and purity, making it a reliable way to synthesize 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a potential therapeutic agent for these conditions.
Eigenschaften
Molekularformel |
C26H26N2O4 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-phenoxy-1-[4-[2-(4-phenylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H26N2O4/c29-25(19-31-23-9-5-2-6-10-23)27-15-17-28(18-16-27)26(30)20-32-24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-14H,15-20H2 |
InChI-Schlüssel |
XMYOJFVGGOFJLN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)


![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)
